5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

Description

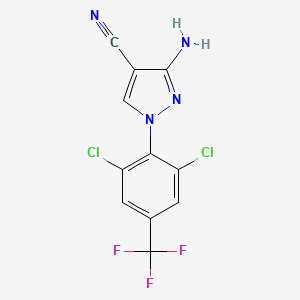

Chemical Structure and Properties 5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (CAS 120068-79-3) is a pyrazole derivative featuring a 2,6-dichloro-4-trifluoromethylphenyl group at position 1, a cyano group at position 3, and an amino group at position 5 (Figure 1). Key physicochemical properties include:

- Molecular Formula: C₁₁H₅Cl₂F₃N₄

- Melting Point: 136–139°C

- Boiling Point: ~433°C at 760 mmHg

- Density: 1.65 g/cm³

- Refractive Index: 1.62

- Vapor Pressure: 1.06 × 10⁻⁷ mmHg at 25°C

Synthesis

The compound is synthesized via a multi-step process:

Reaction of 3,4-dichlorotrifluorotoluene with dimethylamine using caustic soda as an acid-binding agent and sodium hydrosulfite/benzyl triethyl ammonium chloride as catalysts .

Diazo reaction of 2,6-dichloro-4-trifluoromethylphenylamine with nitrosyl sulfate, followed by coupling with 2,3-ethyl dicyanopropionate .

Ring closure in an ammonia medium to yield the final product .

This method emphasizes cost-efficiency and safety, utilizing methylbenzene as a crystallization solvent for simplified recovery .

Properties

IUPAC Name |

3-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N4/c12-7-1-6(11(14,15)16)2-8(13)9(7)20-4-5(3-17)10(18)19-20/h1-2,4H,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCQCVLBNUXZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C=C(C(=N2)N)C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149553 | |

| Record name | M&B 39279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111234-77-6 | |

| Record name | M&B 39279 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111234776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M&B 39279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole is a compound that belongs to the pyrazole family and is recognized for its significant biological activities. Its structure includes a trifluoromethyl group, which enhances its pharmacological properties. This compound is primarily noted for its role as an intermediate in the synthesis of various agrochemicals, particularly insecticides like fipronil.

- Molecular Formula: C11H5Cl2F3N4

- Molecular Weight: 303.07 g/mol

- CAS Number: 120068-79-3

Biological Activity

The biological activity of this compound is largely attributed to its interaction with various biological targets, making it a compound of interest in both agricultural and pharmaceutical applications.

Mechanism of Action:

The compound acts primarily as a GABA (gamma-aminobutyric acid) receptor antagonist. This mechanism is crucial in the context of insecticidal activity, where it disrupts the normal function of the GABA-regulated chloride channels in insects, leading to paralysis and death.

Case Studies and Research Findings

- Insecticidal Activity:

- Pharmacokinetics:

- Synergistic Effects:

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential in medicinal applications, particularly as an anti-inflammatory and antimicrobial agent.

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Studies have shown that modifications to the pyrazole structure can enhance its efficacy against inflammation-related disorders .

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties. For instance, related pyrazole derivatives have demonstrated fungicidal activities, suggesting potential applications in treating fungal infections .

Agricultural Applications

5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole serves as an intermediate in the synthesis of agrochemicals, particularly insecticides like Fipronil.

- Insecticide Development : The compound is integral in the production of Fipronil, a widely used insecticide known for its effectiveness against a broad spectrum of pests. Its mechanism involves disrupting the insect nervous system by inhibiting GABA-gated chloride channels .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

Case Study 1: Antimicrobial Evaluation

A study conducted by Iovu et al. (2003) highlighted the fungicidal activity of pyrazole derivatives, including this compound, indicating its potential utility in agricultural pest control .

Case Study 2: Anti-inflammatory Activity

Research by Sivaramakarthikeyan et al. (2022) evaluated various pyrazole derivatives for their anti-inflammatory properties, revealing IC₅₀ values comparable to established anti-inflammatory medications like diclofenac sodium .

Data Table: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |

| Insecticide | Multiple sources | Used as an intermediate for Fipronil synthesis |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are pivotal in agrochemical and pharmaceutical industries due to their structural versatility. Below is a comparative analysis of the target compound with structurally or functionally related analogs:

Table 1. Structural and Functional Comparison of Pyrazole Derivatives

Structural Modifications and Activity Trends

Substituent Effects at Position 4 :

- The target compound lacks a sulfinyl/sulfonyl group at position 4, unlike fipronil and ethiprole. This absence eliminates its direct insecticidal activity but makes it a precursor for fipronil synthesis .

- Fipronil’s 4-CF₃SO group enhances binding to insect GABA receptors, increasing potency compared to ethiprole’s 4-EtSO group .

- Thiourea derivatives (e.g., 6b/6h) exhibit antifungal activity due to hydrogen-bonding interactions with fungal enzymes, a mechanism absent in the target compound .

- Electronic and Steric Effects: The 2,6-dichloro-4-trifluoromethylphenyl group in all three insecticides (target compound, fipronil, ethiprole) provides steric bulk and electron-withdrawing effects, stabilizing receptor interactions .

Physicochemical and Environmental Profiles

Solubility and Log P :

- Toxicity: Fipronil exhibits high toxicity to non-target organisms (e.g., earthworms Eudrilus eugeniae) due to bioaccumulation . The target compound’s intermediate status implies lower acute toxicity, though detailed ecotoxicological data are lacking .

Preparation Methods

Nitrosyl Sulfuric Acid-Mediated Diazotization

A widely adopted method involves diazotizing 2,6-dichloro-4-trifluoromethylaniline using nitrosyl sulfuric acid, followed by coupling with ethyl 2,3-dicyanopropionate. According to CN110669009B, this approach achieves yields exceeding 90% with ≤0.1% impurities:

- Diazotization : The aniline derivative is dissolved in an organic solvent (e.g., toluene) and treated with nitrosyl sulfuric acid at 10–30°C for 1–5 hours.

- Coupling : The diazo solution is quenched in ice water, and ethyl 2,3-dicyanopropionate is added at 0–30°C, yielding a coupling intermediate.

- Cyclization : Ammonia water induces cyclization at 0–15°C, followed by toluene extraction and drying to isolate the product.

This method minimizes volatile solvent use, addressing environmental concerns raised in earlier processes.

Alternative Solvent Systems and Catalysts

CN101693691A explores solvent effects on yield and purity during diazonium salt formation (Table 1):

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Trichloromethane | 20 | 3 | 88 | 98.0 |

| 1,2-Dichloroethane | 23 | 4 | 92 | 98.1 |

| Toluene | 27 | 4 | 86 | 97.9 |

Toluene and 1,2-dichloroethane optimize yield and reduce toxicity compared to carcinogenic ethylene chloride.

Corrosion and Waste Reduction Strategies

Early methods (e.g., WO2019097306A2) utilized amine salts with strong acids, leading to corrosive byproducts and prolonged reaction times (12–24 hours). Recent advancements replace these with ammonia water, which simplifies waste treatment and enhances safety. For example, cyclization with ammonia at pH 9–11 achieves 88–93% yields while reducing acidic waste.

The synthesis of the 4-cyano isomer (CAS 86398-96-1) remains underexplored. Structural analogs suggest that regioselective cyano group introduction may require:

- Modified coupling agents : Adjusting the electrophilic partner in the coupling step.

- Directed ortho-metalation : Using directing groups to favor cyano substitution at the 4-position.

Current data gaps highlight the need for targeted studies on 4-cyano derivatives, particularly in solvent selection and catalyst design.

Environmental and Industrial Scalability

Modern protocols prioritize green chemistry principles:

- Solvent recycling : Toluene and chlorobenzene are recovered at rates exceeding 80%.

- Waste minimization : CN110669009B reports a 30% reduction in acidic effluent compared to earlier methods.

- Cost efficiency : Bulk production costs are mitigated by one-pot reactions and reduced catalyst loading (e.g., cuprous cyanide at 1.1 equiv).

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole?

The synthesis typically involves refluxing precursors in acidic or amine-containing solvents. For example, heating 5-amino-3-chloro-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethoxycarbonylpyrazole with 6N HCl in glacial acetic acid at reflux for 24 hours yields the target compound . Alternative routes use toluene suspensions with dimethylamine tosylate (15 mmol) under controlled conditions . Methodological optimization should consider reaction time, solvent polarity, and stoichiometric ratios of amines to improve yield and purity.

Q. How can researchers ensure structural fidelity and purity during synthesis?

Post-synthesis purification often involves column chromatography or recrystallization. Advanced characterization techniques like HPLC (≥98% purity, as referenced in pyrazole analogs ) and nuclear magnetic resonance (NMR) are critical. For example, substituent positions (e.g., cyano at C4, trifluoromethylphenyl at N1) should be confirmed via -NMR and -NMR to avoid regioisomeric byproducts .

Q. What solvents and storage conditions are recommended for this compound?

TCI Chemicals recommends storing pyrazole derivatives in cool, dry environments (≤4°C) under inert atmospheres to prevent hydrolysis or decomposition. Solvents like toluene or acetic acid are used in synthesis . Always verify solvent compatibility via stability studies under varying temperatures and pH conditions .

Advanced Research Questions

Q. How can computational methods accelerate derivative design and reaction optimization?

The Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum chemical calculations to predict reaction pathways and intermediate stability. For example, reaction path searches can identify energy barriers in pyrazole cyclization or sulfinamide formation, reducing trial-and-error experimentation . Coupling computational models with Design of Experiments (DoE) statistical frameworks (e.g., factorial designs) enables systematic parameter optimization .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

Discrepancies may arise from varying reaction scales or impurity profiles. Researchers should:

- Conduct sensitivity analyses on parameters like temperature and catalyst loading.

- Compare batch-to-batch reproducibility using HPLC-MS .

- Validate bioactivity claims via dose-response assays in controlled biological models (e.g., pesticide efficacy studies for analogs like fipronil ).

Q. How can this compound serve as a precursor for fused heterocycles?

The 5-amino and 4-cyano groups are reactive sites for constructing polycyclic systems. For example, benzoylation of 5-amino-4-cyanopyrazole derivatives with nitrobenzoyl chloride, followed by NaOH/HO-mediated cyclization, yields pyrazolo[3,4-d]pyrimidines . Advanced applications include introducing substituents (e.g., dihydropyran) via nucleophilic substitution at the chloro or nitro positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.